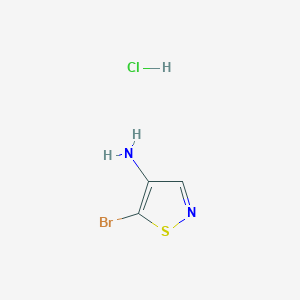amine](/img/structure/B13501392.png)
[(2S)-butan-2-yl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-butan-2-ylamine, also known as (S)-(-)-2-Methylbutylamine, is an organic compound with the molecular formula C5H13N. It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image. This compound is commonly used as an intermediate in organic synthesis and as a pharmaceutical intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution of Haloalkanes: One common method for preparing (2S)-butan-2-ylamine involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Reduction of Nitriles: Another method involves the reduction of nitriles.
Industrial Production Methods
In industrial settings, the production of (2S)-butan-2-ylamine often involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2S)-butan-2-ylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a nickel catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Haloalkanes and other electrophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
(2S)-butan-2-ylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound serves as a building block for the synthesis of pharmaceutical drugs.
Biological Studies: It is used in studies involving amine metabolism and enzyme interactions
Wirkmechanismus
The mechanism of action of (2S)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(-)-2-Methylbutylamine: A similar compound with a slightly different structure but similar chemical properties.
N-Methyl-1-propanamine: Another amine with a similar molecular structure but different spatial arrangement.
Uniqueness
(2S)-butan-2-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds .
Eigenschaften
Molekularformel |
C5H13N |
|---|---|
Molekulargewicht |
87.16 g/mol |
IUPAC-Name |
(2S)-N-methylbutan-2-amine |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
PYFSCIWXNSXGNS-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@H](C)NC |
Kanonische SMILES |
CCC(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
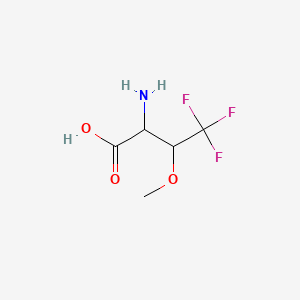

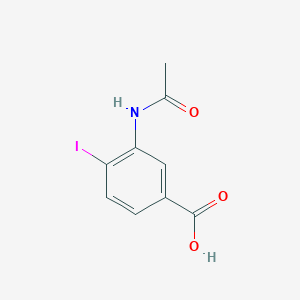
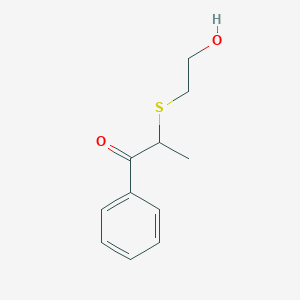
![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
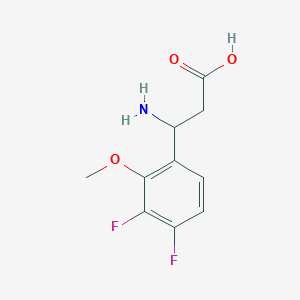
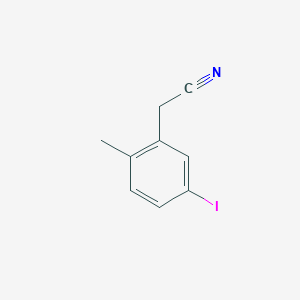
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
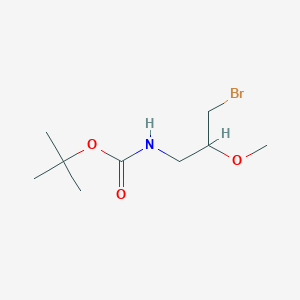
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
